Orismilast

Vue d'ensemble

Description

L’Orismilast est un inhibiteur de la phosphodiestérase 4 (PDE4) de nouvelle génération, hautement puissant, qui cible les sous-types PDE4B et PDE4D liés à l’inflammation. Il démontre une inhibition puissante des voies Th1, Th2 et Th17, agissant tôt dans la cascade de l’inflammation et induisant une large gamme d’effets anti-inflammatoires sur de multiples cytokines impliquées dans diverses maladies dermatologiques et immunologiques .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de l’Orismilast ne sont pas détaillées de manière exhaustive dans les sources publiques disponibles. il est connu que l’this compound est développé par UNION Therapeutics et a fait l’objet de diverses phases d’essais cliniques pour garantir son efficacité et sa sécurité . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle dans des conditions contrôlées afin de maintenir la pureté et la puissance du composé.

Analyse Des Réactions Chimiques

Alkylation with Chlorodifluoromethane

A critical step involves introducing the difluoromethoxy group via alkylation:

-

Reagent : Chlorodifluoromethane (R1–Cl) in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) .

-

Conditions :

-

Outcome : Substitution of phenolic oxygen with difluoromethoxy groups, forming intermediates like compound (IX) .

Pyridine Coupling Reaction

The pyridine moiety is incorporated through a coupling step:

-

Reagents : Pyridine derivatives (e.g., 3,5-dichloro-4-iodopyridine N-oxide) .

-

Conditions :

-

Outcome : Formation of the spirocyclic core structure (compound XI) .

Oxidation to Sulfone Groups

The thiopyran ring is oxidized to a sulfone:

Solvent and Base Selection

-

Alkylation : DMF enhances nucleophilic substitution efficiency due to high polarity .

-

Oxidation : A water-acetonitrile mixture minimizes side reactions during sulfone formation .

Impurity Control

-

Key Impurity : Compound XII (related to incomplete coupling) is monitored via HPLC, with levels kept below 12% .

-

Workup : Aqueous washes and sodium hydroxide treatment reduce residual acids and byproducts .

Functional Group Reactivity

Enzymatic Interaction Data

This compound’s PDE4 inhibition profile (in vitro):

| PDE4 Subtype | IC50 (nmol/L) |

|---|---|

| PDE4B | 104 |

| PDE4D | 52 |

Comparative Anti-Inflammatory Effects

This compound demonstrates superior cytokine inhibition compared to apremilast:

| Cytokine Source | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) |

|---|---|---|

| LPS-induced TNFα (PBMC) | 62 | 310 |

| aCD3/aCD28 TNFα (whole blood) | 28 | 390 |

This synthesis and reactivity profile underscores this compound’s design as a potent, selective PDE4 inhibitor with optimized pharmacokinetic properties. The integration of difluoromethoxy and sulfone groups via controlled alkylation and oxidation reactions is pivotal to its therapeutic efficacy .

Applications De Recherche Scientifique

Psoriasis

Orismilast has been evaluated in multiple clinical trials for its efficacy in treating moderate-to-severe psoriasis. A phase 2a trial demonstrated significant improvements in the Psoriasis Area Severity Index (PASI) scores at week 16 compared to placebo. The immediate-release formulation of this compound showed a higher efficacy profile than previous treatments, with fewer gastrointestinal-related adverse effects noted in modified-release formulations .

| Study | Dosage | Efficacy Results | Adverse Effects |

|---|---|---|---|

| Phase 2a Trial | 30 mg IR | Higher PASI improvement vs placebo | 33.3% GI-related AEs |

| Phase 2b Trial | 20-40 mg MR | Significant IGA 0/1 responses; EASI 75 achieved by 36% | No new safety signals identified |

Atopic Dermatitis

In recent studies, this compound has shown efficacy in treating moderate to severe atopic dermatitis. A phase 2b study reported that patients receiving this compound had significantly higher rates of achieving Investigator Global Assessment (IGA) scores of 0 or 1 compared to placebo. The reduction in skin levels of TARC (thymus and activation-regulated chemokine) further supports its potential as an effective treatment option .

| Study | Dosage | Efficacy Results | Key Biomarkers |

|---|---|---|---|

| ADESOS Phase 2b Trial | 20-40 mg | IGA response rates: up to 30.9% vs 9.5% placebo | Significant reduction in TARC levels |

Hidradenitis Suppurativa

The OSIRIS study explored the use of this compound for hidradenitis suppurativa, demonstrating clinically relevant improvements in patients after a treatment course of up to 16 weeks. Although some patients discontinued treatment prematurely, the overall safety profile was consistent with expectations for PDE4 inhibitors .

Pharmacological Insights

This compound's pharmacokinetic properties have been extensively studied to optimize its therapeutic window. Recent findings indicate that modified-release formulations yield fewer gastrointestinal side effects while maintaining efficacy comparable to immediate-release forms .

Mécanisme D'action

L’Orismilast exerce ses effets en inhibant sélectivement les sous-types PDE4B et PDE4D. Cette inhibition entraîne une réduction de la dégradation de l’adénosine monophosphate cyclique (AMPc), ce qui se traduit par une diminution de la production de cytokines pro-inflammatoires. Le composé agit tôt dans la cascade de l’inflammation, ciblant plusieurs voies impliquées dans la réponse inflammatoire, notamment les voies Th1, Th2 et Th17 .

Comparaison Avec Des Composés Similaires

L’Orismilast est comparé à d’autres inhibiteurs de la PDE4 tels que :

- Nerandomilast

- Zatolmilast

- PF-07038124

Ces composés sont également des inhibiteurs sélectifs de la PDE4B/D et sont actuellement en phase avancée d’essais cliniques pour diverses maladies. L’this compound est unique en raison de sa haute puissance et de son large éventail d’effets anti-inflammatoires, ce qui en fait un candidat prometteur pour le traitement de multiples affections inflammatoires .

Activité Biologique

Orismilast is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in treating chronic inflammatory skin diseases (CISD), including psoriasis, atopic dermatitis, and hidradenitis suppurativa. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical efficacy based on recent studies.

This compound operates by selectively inhibiting PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.

Key Findings on PDE4 Inhibition

- Selectivity : this compound demonstrates high selectivity for PDE4B and PDE4D subtypes with IC50 values of approximately 104 nmol/L and 52 nmol/L, respectively .

- Cytokine Inhibition : It significantly inhibits the production of tumor necrosis factor alpha (TNFα) and various interleukins (IL-4, IL-5, IL-22, and IL-23) involved in inflammatory pathways .

In Vitro and Ex Vivo Studies

In vitro studies have shown that this compound effectively inhibits the secretion of multiple cytokines across different T-helper cell lineages:

| Cytokine | Inhibition by this compound | Comparison with Apremilast |

|---|---|---|

| TNFα | Potent inhibition | 5 times more potent |

| IFNγ | Significant reduction | Not specified |

| IL-22 | Significant reduction | Not specified |

| IL-4 | Significant reduction | Not specified |

This compound was found to be more potent than apremilast in inhibiting LPS-induced TNFα release in human peripheral blood mononuclear cells (PBMCs) by up to 14-fold .

In Vivo Studies

The efficacy of this compound has been evaluated in various animal models. A notable study involved a murine model of chronic oxazolone-induced ear skin inflammation:

- Dosage : this compound was administered at doses of 10 mg/kg and 30 mg/kg.

- Results : Both doses significantly reduced ear thickness and inflammatory markers (p < 0.0001), demonstrating its anti-inflammatory potential in vivo .

Clinical Trials

Recent clinical trials have underscored the therapeutic potential of this compound for treating hidradenitis suppurativa (HS) and psoriasis:

-

OSIRIS Study :

- Design : Open-label, single-center study involving adult patients with mild to severe HS.

- Duration : Patients received oral this compound twice daily for up to 16 weeks.

- Results : Significant reductions in pain and improvements in quality of life were observed, with a notable percentage achieving HiSCR50 response .

-

Phase 2b Psoriasis Study :

- Participants : 233 patients with moderate to severe psoriasis.

- Efficacy Results :

Safety Profile

This compound has shown a favorable safety profile consistent with other PDE4 inhibitors. The most common adverse events reported were gastrointestinal-related symptoms and headaches . Importantly, no new safety signals were identified during clinical trials.

Propriétés

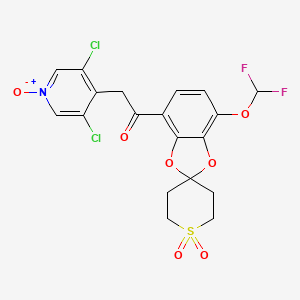

IUPAC Name |

2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZININGNRPUGNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353546-86-7 | |

| Record name | LEO-32731 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORISMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.